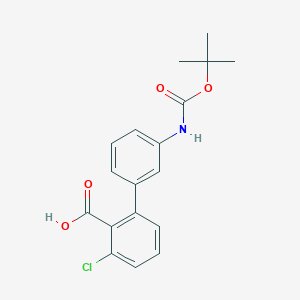
4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% (hereafter referred to as BAPA-95) is an organic compound with a wide range of uses in the scientific and medical research fields. BAPA-95 is an important building block in the synthesis of a variety of compounds, and has been used in research applications ranging from drug development to environmental studies. BAPA-95 is also used in laboratory experiments to study the biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
BAPA-95 has been used in a wide variety of scientific research applications. It has been used as a building block in the synthesis of various compounds, including drugs, pesticides, and other organic molecules. BAPA-95 has also been used in environmental studies, as it can be used to detect and quantify various organic compounds in water and soil samples. Furthermore, BAPA-95 has been used in the development of new drugs, as it can be used to study the biochemical and physiological effects of various compounds.
Wirkmechanismus
BAPA-95 is an organic compound that is capable of binding to a variety of molecules, including proteins and enzymes. BAPA-95 binds to these molecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The binding of BAPA-95 to these molecules can affect the activity of the molecule, and can therefore affect the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
BAPA-95 has been used to study the biochemical and physiological effects of various compounds. BAPA-95 has been shown to affect the activity of enzymes, proteins, and other molecules, and can therefore affect the biochemical and physiological effects of the compound. For example, BAPA-95 has been used to study the effects of drugs on the body, as well as the effects of environmental pollutants on the body.
Vorteile Und Einschränkungen Für Laborexperimente
The use of BAPA-95 in laboratory experiments has many advantages. BAPA-95 is a stable compound, is inexpensive, and is easy to synthesize. Furthermore, BAPA-95 can be used to study the biochemical and physiological effects of various compounds. However, there are also some limitations to the use of BAPA-95 in laboratory experiments. BAPA-95 is not soluble in water, and therefore it must be used in organic solvents. Furthermore, BAPA-95 can bind to a variety of molecules, and therefore it can interfere with the activity of the molecules it binds to.
Zukünftige Richtungen
There are many potential future directions for the use of BAPA-95 in scientific research. BAPA-95 could be used in the development of new drugs, as it can be used to study the biochemical and physiological effects of various compounds. BAPA-95 could also be used in environmental studies, as it can be used to detect and quantify various organic compounds in water and soil samples. Furthermore, BAPA-95 could be used to study the effects of various compounds on the activity of enzymes, proteins, and other molecules. Finally, BAPA-95 could be used to study the effects of various compounds on the body, such as the effects of drugs and environmental pollutants.
Synthesemethoden
BAPA-95 is synthesized using a two-step reaction. The first step involves the reaction of 3-bromo-4-chloro-2-methoxybenzoic acid (BCMA) with 4-aminophenol (4-AP) in an aqueous solution. The reaction is catalyzed by an acidic catalyst, such as hydrochloric acid, and produces a product with a yield of 95%. The second step involves the reaction of the product with a tert-butyloxycarbonyl (Boc) group. This reaction is also catalyzed by an acidic catalyst and produces BAPA-95 with a yield of 95%.
Eigenschaften
IUPAC Name |
2-methoxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-14-7-5-6-12(10-14)13-8-9-15(17(21)22)16(11-13)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSMUXUDPDANIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412403.png)
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412410.png)

![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412426.png)









